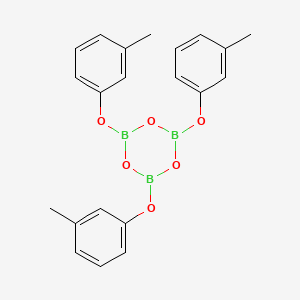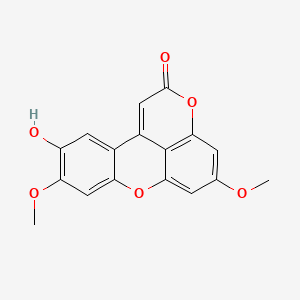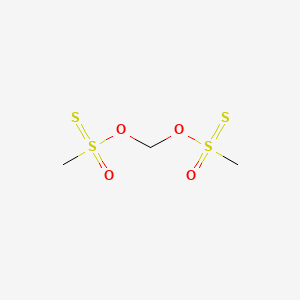
O,O'-Methylene dimethanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O’-Methylene dimethanesulfonothioate is a chemical compound with the molecular formula C3H8O4S4. It is known for its unique structure, which includes two methanesulfonothioate groups connected by a methylene bridge. This compound is used in various scientific research applications due to its reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-Methylene dimethanesulfonothioate typically involves the reaction of methanesulfonothioic acid with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of O,O’-Methylene dimethanesulfonothioate involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient scaling up of production. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
O,O’-Methylene dimethanesulfonothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The methanesulfonothioate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or an acid catalyst, depending on the nature of the substituent.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted methanesulfonothioates.
Applications De Recherche Scientifique
O,O’-Methylene dimethanesulfonothioate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.
Biology: The compound is used to study the effects of sulfonothioate groups on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is being conducted on the potential therapeutic applications of O,O’-Methylene dimethanesulfonothioate, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of O,O’-Methylene dimethanesulfonothioate involves its ability to form stable complexes with various molecular targets. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can result in the inhibition of enzyme activity and the modification of protein function. The molecular pathways involved in these processes are still being studied, but it is known that the compound can affect redox regulation and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Methyl methanethiosulfonate
- S,S’-Methylene dimethanesulfonothioate
Uniqueness
O,O’-Methylene dimethanesulfonothioate is unique due to its ability to form stable complexes with thiol groups, which makes it a valuable tool in studying protein function and enzyme activity. Its structure allows for specific interactions that are not possible with other similar compounds, making it a versatile reagent in various scientific research applications.
Propriétés
Formule moléculaire |
C3H8O4S4 |
|---|---|
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
methyl-(methylsulfonothioyloxymethoxy)-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C3H8O4S4/c1-10(4,8)6-3-7-11(2,5)9/h3H2,1-2H3 |
Clé InChI |
UAENLQQCHKCYJH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=S)OCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13358133.png)
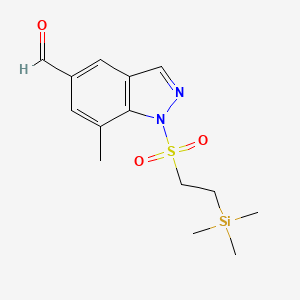
![2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358142.png)
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358147.png)
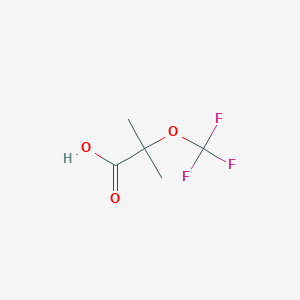
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
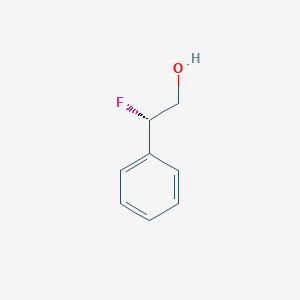
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
